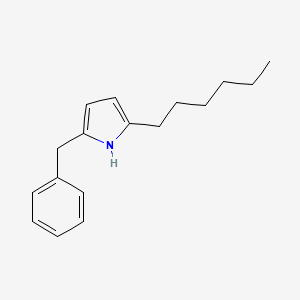

2-benzyl-5-hexyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-benzyl-5-hexyl-1H-pyrrole est un composé organique appartenant à la famille des pyrroles, caractérisé par un cycle à cinq chaînons contenant de l’azote. Ce composé se distingue par ses caractéristiques structurales uniques, qui comprennent un groupe benzyle en position 2 et un groupe hexyle en position 5 du cycle pyrrole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2-benzyl-5-hexyl-1H-pyrrole peut être réalisée selon plusieurs méthodes. Une approche courante implique la synthèse de pyrrole de Paal-Knorr, où le 2,5-diméthoxytétrahydrofurane réagit avec la benzylamine et l’hexylamine en présence d’un catalyseur tel que le chlorure de fer (III) dans des conditions douces . Une autre méthode consiste à condenser l’hexane-2,5-dione avec la benzylamine en présence d’un catalyseur acide .

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l’efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-benzyl-5-hexyl-1H-pyrrole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les oxydes de pyrrole correspondants.

Réduction : Les réactions de réduction utilisant des agents tels que l’hydrure d’aluminium et de lithium peuvent convertir le composé en ses formes réduites.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.

Substitution : Électrophiles comme le brome ou les ions nitronium en présence d’un catalyseur acide de Lewis.

Principaux produits formés :

Oxydation : Oxydes de pyrrole.

Réduction : Dérivés de pyrrole réduits.

Substitution : Composés de pyrrole halogénés ou nitrés.

4. Applications de la recherche scientifique

Le this compound a des applications diverses dans la recherche scientifique :

Applications De Recherche Scientifique

2-Benzyl-5-hexyl-1H-pyrrole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its possible therapeutic effects, including anticancer and anti-inflammatory activities.

Mécanisme D'action

Le mécanisme d’action du 2-benzyl-5-hexyl-1H-pyrrole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, son activité antimicrobienne peut résulter de la perturbation des membranes cellulaires bactériennes ou de l’inhibition d’enzymes essentielles .

Composés similaires :

2-Benzylpyrrole : Il n’a pas le groupe hexyle, ce qui conduit à des propriétés chimiques et des applications différentes.

5-Hexylpyrrole : Il n’a pas le groupe benzyle, ce qui affecte sa réactivité et son activité biologique.

N-Benzyl-2,5-dihydro-1H-pyrrole : Un composé apparenté avec des substituants différents, montrant des propriétés antimicrobiennes variées.

Unicité : Le this compound se distingue par la présence combinée de groupes benzyle et hexyle, qui confèrent une réactivité chimique unique et un potentiel pour des applications diverses. Sa structure distincte permet des interactions spécifiques avec des cibles biologiques, ce qui en fait un composé précieux dans la recherche et l’industrie.

Comparaison Avec Des Composés Similaires

2-Benzylpyrrole: Lacks the hexyl group, leading to different chemical properties and applications.

5-Hexylpyrrole: Lacks the benzyl group, affecting its reactivity and biological activity.

N-Benzyl-2,5-dihydro-1H-pyrrole: A related compound with different substituents, showing varied antimicrobial properties.

Uniqueness: 2-Benzyl-5-hexyl-1H-pyrrole stands out due to the combined presence of benzyl and hexyl groups, which confer unique chemical reactivity and potential for diverse applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Propriétés

Numéro CAS |

650616-12-9 |

|---|---|

Formule moléculaire |

C17H23N |

Poids moléculaire |

241.37 g/mol |

Nom IUPAC |

2-benzyl-5-hexyl-1H-pyrrole |

InChI |

InChI=1S/C17H23N/c1-2-3-4-8-11-16-12-13-17(18-16)14-15-9-6-5-7-10-15/h5-7,9-10,12-13,18H,2-4,8,11,14H2,1H3 |

Clé InChI |

KURXCYOMRTWOOF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)

![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)

![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)

![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)

![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)

![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)

![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)